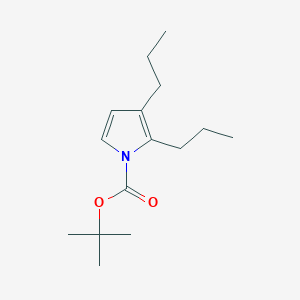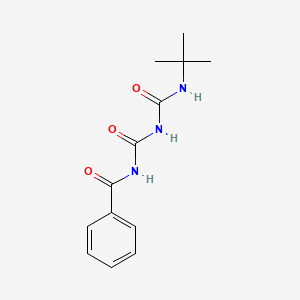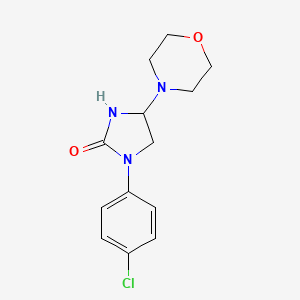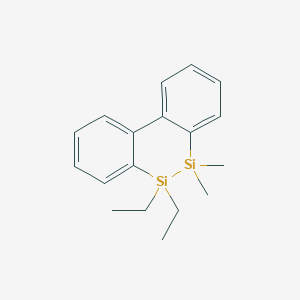
tert-Butyl 2,3-dipropyl-1H-pyrrole-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 2,3-dipropyl-1H-pyrrole-1-carboxylate: is an organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2,3-dipropyl-1H-pyrrole-1-carboxylate typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of Propyl Groups: The propyl groups can be introduced via alkylation reactions using propyl halides in the presence of a strong base.
Esterification: The tert-butyl ester group is introduced through esterification reactions, typically using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The specific methods and conditions can vary depending on the desired scale and application.
化学反应分析
Types of Reactions:
Oxidation: tert-Butyl 2,3-dipropyl-1H-pyrrole-1-carboxylate can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole ring are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated pyrroles or other substituted derivatives.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: tert-Butyl 2,3-dipropyl-1H-pyrrole-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Probes: The compound can be used as a probe in biological studies to investigate the function of pyrrole-containing biomolecules.
Medicine:
Drug Development: It serves as a building block in the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Industry:
Material Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of tert-Butyl 2,3-dipropyl-1H-pyrrole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to changes in cellular function. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
- tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate
- tert-Butyl 3-oxo-2,3-dihydro-1H-pyrazole-1-carboxylate
Comparison:
- tert-Butyl 2,3-dipropyl-1H-pyrrole-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties compared to other pyrrole derivatives.
- tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate has a different substitution pattern, leading to variations in reactivity and applications.
- tert-Butyl 3-oxo-2,3-dihydro-1H-pyrazole-1-carboxylate contains a pyrazole ring instead of a pyrrole ring, resulting in different chemical behavior and potential uses.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
919123-88-9 |
|---|---|
分子式 |
C15H25NO2 |
分子量 |
251.36 g/mol |
IUPAC 名称 |
tert-butyl 2,3-dipropylpyrrole-1-carboxylate |
InChI |
InChI=1S/C15H25NO2/c1-6-8-12-10-11-16(13(12)9-7-2)14(17)18-15(3,4)5/h10-11H,6-9H2,1-5H3 |
InChI 键 |
WGTLYUWPTIVJRR-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=C(N(C=C1)C(=O)OC(C)(C)C)CCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[(2R,3R)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol](/img/structure/B14201641.png)
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valyl-L-threonylglycine](/img/structure/B14201644.png)
![N,N-Bis[(dimethoxyphosphoryl)methyl]-L-tyrosine](/img/structure/B14201650.png)

![N-[2-(5-Chloropyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14201669.png)


![2-Bromo-6-[2,4,6-tri(propan-2-yl)phenyl]pyridine](/img/structure/B14201696.png)
![9H-Carbazole, 9-[(ethenyloxy)methyl]-3-iodo-](/img/structure/B14201700.png)
![5-Azido-N-[(benzyloxy)carbonyl]-L-norvalyl-L-phenylalaninamide](/img/structure/B14201708.png)
![3,3'-[(2-Chlorophenyl)azanediyl]dipropanenitrile](/img/structure/B14201709.png)
![2-Propynamide, N-[1-(3-nitro-2-pyridinyl)-3-pyrrolidinyl]-3-phenyl-](/img/structure/B14201729.png)
